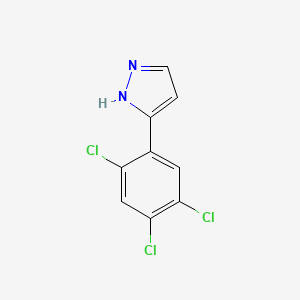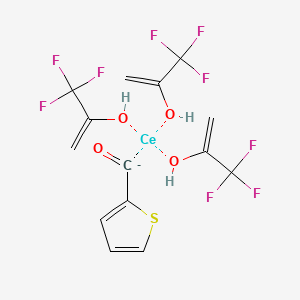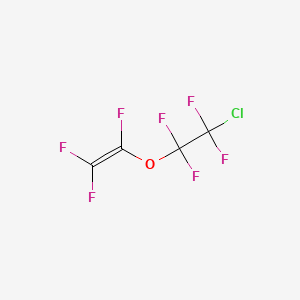
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene is a chemical compound with the molecular formula C4ClF7O. It is known for its unique structure, which includes a combination of chloro, fluoro, and ethoxy groups. This compound is used in various industrial and research applications due to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethanol with trifluoroethylene under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the trifluoroethylene moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions and electrophiles like bromine for addition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield (2-hydroxy-1,1,2,2-tetrafluoroethoxy)trifluoroethylene, while addition reactions with bromine produce dibromo derivatives .
Aplicaciones Científicas De Investigación
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chloro and fluoro groups into target molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a solvent for fluorinated materials
Mecanismo De Acción
The mechanism of action of (2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance its reactivity, allowing it to form stable complexes with these targets. The pathways involved often include nucleophilic substitution and addition reactions, leading to the formation of covalent bonds with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Similar in structure but lacks the chloro group.
2-Chloro-1,1,2-trifluoroethyl ethyl ether: Contains a chloro group but has a different ethyl ether moiety
Uniqueness
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene is unique due to its combination of chloro, fluoro, and ethoxy groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions .
Propiedades
Número CAS |
56672-52-7 |
|---|---|
Fórmula molecular |
C4ClF7O |
Peso molecular |
232.48 g/mol |
Nombre IUPAC |
1-chloro-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane |
InChI |
InChI=1S/C4ClF7O/c5-3(9,10)4(11,12)13-2(8)1(6)7 |
Clave InChI |
CBHVWKVADDVCHE-UHFFFAOYSA-N |
SMILES canónico |
C(=C(F)F)(OC(C(F)(F)Cl)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


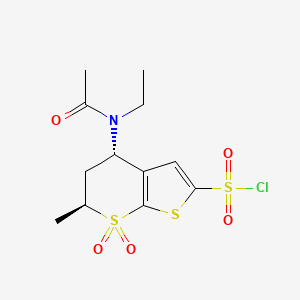



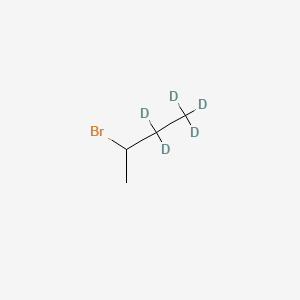
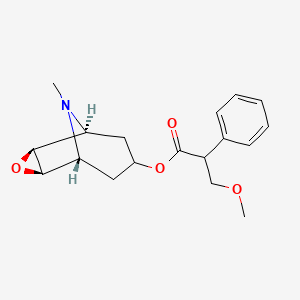

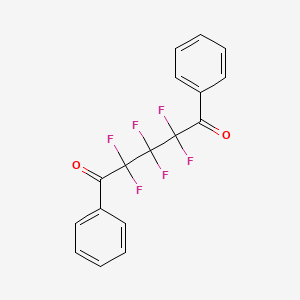
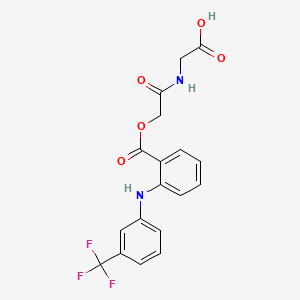

![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)
